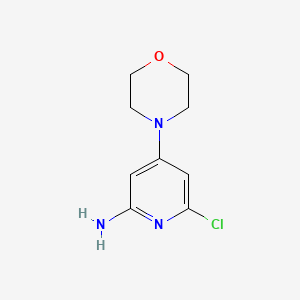

2-Amino-6-chloro-4-morpholinopyridine

Description

BenchChem offers high-quality 2-Amino-6-chloro-4-morpholinopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chloro-4-morpholinopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-morpholin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-5-7(6-9(11)12-8)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYQPOZBBSPQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-6-chloro-4-morpholinopyridine physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Amino-6-chloro-4-morpholinopyridine

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 2-Amino-6-chloro-4-morpholinopyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from computational models and provides context through comparative analysis with structurally similar compounds. Crucially, where experimental data is not publicly available, this guide details the standard methodologies and validation protocols required to determine these properties, offering a framework for laboratory characterization. The document covers molecular structure, physicochemical data, expected spectroscopic signatures, and the experimental workflows necessary for their validation, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction and Molecular Overview

2-Amino-6-chloro-4-morpholinopyridine is a substituted pyridine derivative featuring key functional groups that make it a valuable building block in medicinal chemistry and materials science. The structure combines a pyridine core, an amino group, a chloro substituent, and a morpholine moiety. This unique combination of a hydrogen bond donor (amino group), a hydrogen bond acceptor (morpholine oxygen and pyridine nitrogen), and a reactive chloro group allows for diverse chemical modifications. Such scaffolds are frequently explored in the synthesis of biologically active molecules.

This guide serves as a foundational resource for scientists working with this compound, providing essential data for reaction planning, formulation development, and analytical method design.

Molecular Structure and Identifiers

-

Canonical SMILES: C1COCCN1C2=CC(=NC(=C2)Cl)N

Physicochemical Properties: Computed and Expected Data

Direct experimental data for many physical properties of 2-Amino-6-chloro-4-morpholinopyridine are not widely published. The following table summarizes computationally predicted data, which provides a strong starting point for experimental design. These values are primarily derived from the PubChem database.[1][2]

| Property | Computed Value | Source |

| Molecular Weight | 213.66 g/mol | PubChem[1][2] |

| Exact Mass | 213.0668897 Da | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 51.4 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Expected Physical State and Appearance

While no direct report on the appearance of this specific compound is available, analogous substituted pyridines are typically solids at room temperature. For instance, 2-Amino-6-chloro-4-methylpyridine is an off-white to gray solid[4][5], and 2-Amino-4-chloro-6-methylpyrimidine is a white to cream or pale yellow crystalline powder[3]. Therefore, it is reasonable to expect that 2-Amino-6-chloro-4-morpholinopyridine is a crystalline solid, likely white, off-white, or pale yellow in color.

Melting Point: Estimation and Experimental Determination

The melting point for this compound has not been experimentally reported in available literature. However, we can look at related structures for an approximate range:

-

2-Amino-6-chloropyridine: 67-75 °C[6]

-

2-Amino-4-chloro-6-methylpyrimidine: 183-186 °C

The presence of the morpholine group and the specific substitution pattern will influence the crystal lattice energy, making a precise prediction difficult. The melting point must be determined experimentally.

The determination of a sharp melting range is a primary indicator of purity.

-

Sample Preparation: A small quantity of the dry crystalline compound is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid heating ramp (10-20 °C/min) is used to find an approximate melting range.

-

A second, fresh sample is then heated to about 20 °C below the approximate melting point.

-

The heating rate is slowed to 1-2 °C/min to allow for thermal equilibrium.

-

-

Data Recording: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. A pure compound should exhibit a sharp melting range of 1-2 °C.

Solubility Profile: Prediction and Experimental Protocol

The solubility is predicted based on its functional groups. The morpholine and amino groups can engage in hydrogen bonding, suggesting potential solubility in polar protic solvents. The pyridine ring and chloro-substituent add some nonpolar character.

-

Predicted Solubility: Likely soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform. For example, the related compound 2-Amino-6-chloro-3-nitropyridine is soluble in DMSO and chloroform[7]. It is expected to have low solubility in water and nonpolar solvents like hexanes.

-

Preparation: Add approximately 10 mg of the compound to a series of test tubes.

-

Solvent Addition: Add 1 mL of a test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, hexanes) to each tube.

-

Observation: Agitate the mixture at room temperature for 1-2 minutes. Observe for dissolution.

-

Heating: If not soluble at room temperature, gently warm the mixture to assess temperature-dependent solubility.

-

Classification: Classify as "soluble," "sparingly soluble," or "insoluble" for each solvent. This provides a practical guide for selecting solvents for reactions, purification, and analysis.

Workflow for Physicochemical Characterization

The following diagram outlines the logical flow for the initial characterization of a new chemical entity like 2-Amino-6-chloro-4-morpholinopyridine.

Caption: Workflow for physical property determination.

Spectroscopic Characterization: Expected Signatures

Spectroscopic analysis is essential for confirming the molecular structure. Below are the predicted features for 2-Amino-6-chloro-4-morpholinopyridine.

¹H NMR Spectroscopy

-

Amino Protons (-NH₂): A broad singlet is expected, typically in the range of δ 4.5-6.5 ppm. Its chemical shift can be concentration-dependent and the signal may exchange with D₂O.

-

Pyridine Ring Protons: Two singlets (or narrow doublets with a small meta-coupling) are expected in the aromatic region (δ 6.0-8.0 ppm), corresponding to the protons at the C3 and C5 positions.

-

Morpholine Protons: Two distinct signals, each integrating to 4 protons, are expected. These will likely appear as triplets or complex multiplets. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (approx. δ 3.7-3.9 ppm) compared to the protons adjacent to the nitrogen (-N-CH₂-) (approx. δ 3.2-3.4 ppm).

¹³C NMR Spectroscopy

-

Pyridine Ring Carbons: Five signals are expected. The carbon atoms attached to nitrogen and chlorine will be significantly shifted.

-

Morpholine Carbons: Two signals are expected for the morpholine carbons, one for the carbons adjacent to oxygen and one for those adjacent to nitrogen.

FT-IR Spectroscopy

-

N-H Stretching: The amino group should exhibit two characteristic absorption bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring will be just below 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: A strong band for the morpholine C-O-C ether stretch is expected around 1115 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region, typically 600-800 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed: a peak for [M]⁺ (with ³⁵Cl) and a peak for [M+2]⁺ (with ³⁷Cl) in an approximate 3:1 ratio of intensity. The expected m/z for the monoisotopic molecular ion is 213.07.

Workflow for Spectroscopic Analysis

The following diagram illustrates the standard workflow for comprehensive structural elucidation using spectroscopy.

Caption: Workflow for spectroscopic structure validation.

Conclusion

2-Amino-6-chloro-4-morpholinopyridine is a compound with significant potential as a chemical intermediate. While comprehensive experimental data on its physical properties is limited in the public domain, this guide provides a robust framework for its characterization. By synthesizing computational predictions, comparing with analogous structures, and detailing standardized experimental protocols, researchers are equipped with the necessary information to confidently handle, analyze, and utilize this compound in their work. The methodologies described herein represent the gold standard for ensuring the scientific integrity and validity of data generated for any new chemical entity.

References

-

PubChem. 2-Amino-6-chloro-4-morpholinopyridine. National Center for Biotechnology Information. [Link]

-

ChemBK. 2-AMino-6-chloro-4-Methylpyridine. [Link]

-

BIOFOUNT. 2-Amino-6-chloro-4-morpholinopyridine. [Link]

Sources

- 1. 2-Amino-6-chloropyridine(45644-21-1) 1H NMR [m.chemicalbook.com]

- 2. 2-Amino-6-chloro-4-morpholinopyridine | C9H12ClN3O | CID 86626961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-chloro-6-methylpyrimidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Amino-6-chloropyridine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Amino-6-chloro-3-nitropyridine CAS#: 27048-04-0 [m.chemicalbook.com]

An In-Depth Technical Guide to 2-Amino-6-chloro-4-morpholinopyridine: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-chloro-4-morpholinopyridine, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The document delineates its precise chemical structure and nomenclature, details its key physicochemical properties, and proposes a robust, chemically sound synthetic pathway complete with a detailed experimental protocol. Furthermore, this guide explores the compound's primary application as a versatile chemical scaffold in the synthesis of novel molecules for drug discovery and development. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this valuable building block.

Chemical Identity and Structure

The precise identification of a chemical entity is foundational to all subsequent research and development. This section provides the definitive nomenclature and structural representation of the topic compound.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 6-chloro-4-morpholin-4-ylpyridin-2-amine [1].

Commonly used synonyms and identifiers include:

-

6-chloro-4-morpholin-4-yl-pyridin-2-amine[1]

Chemical Structure

The molecular structure consists of a central pyridine ring substituted at positions 2, 4, and 6. An amino group (-NH₂) is located at the 2-position, a chloro group (-Cl) at the 6-position, and a morpholino group is attached via its nitrogen atom to the 4-position.

Caption: 2D structure of 6-chloro-4-morpholin-4-ylpyridin-2-amine.

Molecular Formula and Weight

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for designing synthetic and purification protocols. The table below summarizes key computed properties for 2-Amino-6-chloro-4-morpholinopyridine.

| Property | Value | Significance in Drug Discovery |

| Molecular Weight | 213.66 g/mol [1] | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |

| XLogP3 | 1.2 | An indicator of lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (from the amino group)[1] | Influences solubility and the potential to form hydrogen bonds with biological targets. |

| Hydrogen Bond Acceptors | 4 (N in pyridine, N and O in morpholine)[1] | Affects solubility and provides multiple sites for interaction with protein targets. |

| Rotatable Bond Count | 1[1] | Low conformational flexibility can be advantageous for binding affinity and entropy. |

| Topological Polar Surface Area | 51.4 Ų | A predictor of drug transport properties. A value < 140 Ų is associated with good cell permeability. |

Synthesis and Mechanism

While this specific compound is primarily available as a research chemical, a logical synthetic route can be designed based on established principles of heterocyclic chemistry. The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SₙAr).

Rationale for Synthetic Strategy

The proposed synthesis involves the reaction of 2-Amino-4,6-dichloropyridine with morpholine . In this SₙAr reaction, the morpholine acts as a nitrogen nucleophile. The substitution is regioselective for the C4 position over the C6 position. This selectivity is driven by the electronic effects of the existing substituents; the amino group at C2 is a strong activating group, and its resonance effects direct the nucleophilic attack preferentially to the C4 position. The chloro group at C6 is less susceptible to displacement in this context.

Proposed Synthetic Workflow

The workflow illustrates the single-step conversion of the dichlorinated precursor to the desired product.

Caption: Proposed synthesis of 2-Amino-6-chloro-4-morpholinopyridine.

Detailed Experimental Protocol

This protocol is a self-validating, representative procedure derived from methodologies used for similar pyridine and pyrimidine substitutions[3][4].

Objective: To synthesize 2-Amino-6-chloro-4-morpholinopyridine via nucleophilic aromatic substitution.

Materials:

-

2-Amino-4,6-dichloropyridine (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-4,6-dichloropyridine (1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (2.0 eq). Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

-

Solvent and Nucleophile: Add anhydrous DMF to create a suspension (approx. 0.2 M concentration). Add morpholine (1.5 eq) to the suspension via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 50% EtOAc in hexanes). The reaction is complete upon consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate in vacuo to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain the pure 2-Amino-6-chloro-4-morpholinopyridine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

Heterocyclic compounds, particularly those containing a pyridine nucleus, are ubiquitous in medicinal chemistry and form the core of numerous approved drugs[5]. 2-Amino-6-chloro-4-morpholinopyridine is not typically an active pharmaceutical ingredient itself but serves a more critical role as a versatile intermediate and scaffold.

Role as a Versatile Chemical Scaffold

The compound's structure presents three distinct functional handles that can be selectively modified to generate a library of diverse derivatives for biological screening:

-

The 6-Chloro Group: This position is a prime site for further chemical elaboration. The chlorine atom can be displaced by other nucleophiles or, more significantly, serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkyne substituents, dramatically expanding the chemical space around the core.

-

The 2-Amino Group: The primary amine can be readily acylated, sulfonated, alkylated, or used in reductive amination to append various side chains. These modifications can modulate the compound's solubility, cell permeability, and ability to interact with biological targets.

-

The Morpholino Group: While often installed to enhance aqueous solubility and improve pharmacokinetic properties, the morpholine moiety itself contributes to the overall polarity and hydrogen bonding capacity of the molecule[6].

The strategic use of this compound as a building block enables the rapid and efficient synthesis of novel molecules for drug discovery programs[7][8].

Therapeutic Areas of Interest

While direct biological activity data for this specific compound is limited, the broader class of substituted aminopyridines and aminopyrimidines has shown significant promise in several therapeutic areas. Related structures have been investigated as:

-

Anticancer Agents: Pyrimidine derivatives with similar substitution patterns have been synthesized and evaluated for their cytotoxic activity against cancer cell lines like HCT116 and MCF7[4].

-

Antibacterial Agents: A complex molecule containing a 2-amino-6-chloro-pyrido[1,2-c]pyrimidine core has been synthesized as a fluoroquinolone-like analog targeting bacterial DNA gyrase[3].

The utility of 2-Amino-6-chloro-4-morpholinopyridine lies in its potential to serve as a starting point for synthesizing analogs aimed at these and other disease targets.

Conclusion

2-Amino-6-chloro-4-morpholinopyridine, or 6-chloro-4-morpholin-4-ylpyridin-2-amine, is a well-defined chemical entity with favorable physicochemical properties for drug development. Its true value for researchers lies not in its intrinsic biological activity, but in its strategic role as a highly functionalized and versatile scaffold. The distinct reactivity of its amino and chloro substituents allows for systematic chemical modification, making it an ideal building block for generating libraries of novel compounds in the pursuit of new therapeutic agents. The robust synthetic accessibility and potential for diverse chemical elaboration ensure that this compound will remain a relevant tool for medicinal chemists and drug discovery professionals.

References

-

2-Amino-6-chloro-4-morpholinopyridine | C9H12ClN3O | CID 86626961. PubChem. [Link]

-

1285603-68-0|2-Amino-6-chloro-4-morpholinopyridine. BIOFOUNT. [Link]

-

Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. National Institutes of Health (NIH). [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central, National Institutes of Health (NIH). [Link]

-

Morpholino | Journal of New Developments in Chemistry. Open Access Pub. [Link]

-

Exploring Pyridine Derivatives in Medicinal Chemistry with 2-Chloro-6-cyanopyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central, National Institutes of Health (NIH). [Link]

Sources

- 1. 2-Amino-6-chloro-4-morpholinopyridine | C9H12ClN3O | CID 86626961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bio-fount.com [bio-fount.com]

- 3. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openaccesspub.org [openaccesspub.org]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Amino-6-chloro-4-morpholinopyridine (CAS No. 1285603-68-0): A Versatile Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

In the landscape of contemporary medicinal chemistry, the 2-aminopyridine moiety stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful and experimental therapeutic agents.[1][2] Its enduring prevalence is not coincidental but is rooted in a combination of favorable physicochemical properties, synthetic tractability, and the ability to engage in key biological interactions. The 2-aminopyridine core is a low molecular weight, functionalized heterocycle that provides a robust platform for the elaboration of diverse molecular architectures.[1][3] This guide provides a detailed technical overview of a specific, highly functionalized derivative, 2-Amino-6-chloro-4-morpholinopyridine, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, predicted spectral characteristics, and its potential as a valuable building block in the generation of novel chemical entities.

Physicochemical and Structural Characteristics

2-Amino-6-chloro-4-morpholinopyridine is a polysubstituted pyridine derivative, incorporating key functional groups that are of significant interest in drug design. The morpholine ring, in particular, is frequently employed to enhance aqueous solubility and introduce favorable pharmacokinetic properties.[4]

| Property | Value | Source |

| CAS Number | 1285603-68-0 | Internal Database |

| Molecular Formula | C₉H₁₂ClN₃O | Internal Database |

| Molecular Weight | 213.66 g/mol | Internal Database |

| IUPAC Name | 6-chloro-4-(morpholin-4-yl)pyridin-2-amine | Internal Database |

| Canonical SMILES | C1COCCN1C2=CC(=NC(=C2)Cl)N | Internal Database |

| Melting Point | 102-108 °C (Predicted for 4-morpholinopyridine) | [5] |

| pKa | ~7.97 (Predicted for 4-morpholinopyridine) | [6] |

Proposed Synthesis and Mechanistic Rationale

Conceptual Synthetic Workflow

Caption: Proposed synthetic route to the target compound via SNAr.

Detailed Step-by-Step Protocol (Proposed)

This protocol is based on analogous reactions involving the substitution of chloropyridines with amine nucleophiles.[7][8]

-

Reaction Setup: To a microwave-safe reaction vessel, add 2-amino-4,6-dichloropyridine (1 equivalent), morpholine (1.1-1.5 equivalents), and a suitable base such as potassium carbonate (2 equivalents) or diisopropylethylamine (DIPEA).

-

Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to achieve a concentration of approximately 0.1-0.5 M.

-

Reaction Conditions: Seal the vessel and heat the mixture. Microwave irradiation at 150-200 °C for 30-60 minutes is often effective for this type of transformation.[7] Alternatively, conventional heating at a similar temperature for several hours can be employed.

-

Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-Amino-6-chloro-4-morpholinopyridine.

Causality of Experimental Choices:

-

Regioselectivity: The choice of 2-amino-4,6-dichloropyridine as the starting material is strategic. In dichloropyridines, the C4 position is generally more activated towards nucleophilic attack than the C2 or C6 positions due to greater stabilization of the intermediate Meisenheimer complex.[7] This inherent electronic preference allows for the selective introduction of the morpholine moiety at the C4 position.

-

Reaction Conditions: The use of a polar aprotic solvent is crucial for SNAr reactions as it can solvate the cationic counter-ion of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Heating is necessary to overcome the activation energy of the reaction. Microwave heating is often preferred for its ability to rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and higher yields.[7]

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for 2-Amino-6-chloro-4-morpholinopyridine is not widely published. However, a detailed prediction of its key spectral features can be made by analyzing data from structurally similar compounds, such as 2-amino-6-chloropyridine, 4-morpholinopyridine, and other substituted aminopyridines.[9][10][11][12]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the morpholine protons, and the amino group protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Pyridine-H (C3-H) | 6.0 - 6.5 | Singlet | Shielded by the adjacent amino and morpholino groups. |

| Pyridine-H (C5-H) | 6.5 - 7.0 | Singlet | Less shielded than C3-H due to the influence of the chloro group. |

| Morpholine-H (N-CH₂) | 3.2 - 3.6 | Triplet | Adjacent to the nitrogen atom of the morpholine ring. |

| Morpholine-H (O-CH₂) | 3.7 - 4.0 | Triplet | Adjacent to the oxygen atom of the morpholine ring. |

| Amino-H (NH₂) | 4.5 - 5.5 | Broad Singlet | Exchangeable with D₂O. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyridine C2 | 158 - 162 | Attached to the amino group. |

| Pyridine C3 | 95 - 105 | Shielded carbon between two electron-donating groups. |

| Pyridine C4 | 150 - 155 | Attached to the morpholino group. |

| Pyridine C5 | 105 - 115 | Influenced by the adjacent chloro group. |

| Pyridine C6 | 150 - 155 | Attached to the chloro group. |

| Morpholine (N-C) | 45 - 50 | Carbons adjacent to the nitrogen of the morpholine ring. |

| Morpholine (O-C) | 65 - 70 | Carbons adjacent to the oxygen of the morpholine ring. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amino) | 3300 - 3500 | Stretching (two bands for primary amine) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C, C=N (Pyridine ring) | 1550 - 1650 | Stretching |

| N-H (Amino) | 1600 - 1650 | Scissoring |

| C-O-C (Morpholine) | 1100 - 1150 | Asymmetric Stretching |

| C-Cl | 700 - 800 | Stretching |

Mass Spectrometry (Predicted)

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 213 and an (M+2)⁺ peak at m/z 215 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of the morpholine ring or parts thereof.[13]

Reactivity and Potential for Derivatization

The chemical reactivity of 2-Amino-6-chloro-4-morpholinopyridine is primarily dictated by the interplay of its functional groups.

Caption: Key reactivity sites for library generation.

-

Nucleophilic Aromatic Substitution at C6: The chlorine atom at the C6 position is susceptible to displacement by other nucleophiles, although this may require more forcing conditions than the substitution at C4 due to the electronic effects of the existing substituents. More commonly, this position is a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of a wide variety of aryl, alkyl, or amino substituents.

-

Reactions at the 2-Amino Group: The primary amino group can be acylated, alkylated, or used in condensation reactions to build more complex heterocyclic systems.

-

Reactions at the Pyridine Nitrogen: The pyridine ring nitrogen can be alkylated or oxidized, further modifying the electronic properties and potential biological activity of the scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Amino-6-chloro-4-morpholinopyridine lies in its potential as a versatile intermediate for the synthesis of compound libraries for high-throughput screening. The strategic placement of the amino, chloro, and morpholino groups provides three distinct points for diversification, enabling the exploration of a broad chemical space.[2]

The 2-aminopyridine scaffold is a key component of numerous drugs with diverse mechanisms of action, including kinase inhibitors, ion channel modulators, and antibacterial agents.[3] The morpholine moiety is known to improve the pharmacokinetic profile of drug candidates. Therefore, derivatives of 2-Amino-6-chloro-4-morpholinopyridine are promising candidates for screening against a wide range of biological targets.

Safety and Handling

Specific toxicity data for 2-Amino-6-chloro-4-morpholinopyridine is not available. However, based on the data for related compounds such as 2-amino-6-chloropyridine, it should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

2-Amino-6-chloro-4-morpholinopyridine represents a highly valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its synthesis is feasible through established methodologies, and its trifunctional nature provides a rich platform for the generation of diverse chemical libraries. By leveraging the known pharmacological importance of the 2-aminopyridine and morpholine scaffolds, researchers can utilize this compound as a starting point for the development of novel therapeutic agents targeting a wide range of diseases. This guide provides a foundational understanding of its properties and potential, encouraging its application in the pursuit of new medicines.

References

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. Available from: [Link]

-

Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate. Available from: [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Available from: [Link]

-

Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. Available from: [Link]

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Available from: [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available from: [Link]

-

Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. MDPI. Available from: [Link]

-

Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. ResearchGate. Available from: [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Bentham Science. Available from: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information. Available from: [Link]

-

Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. National Center for Biotechnology Information. Available from: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Center for Biotechnology Information. Available from: [Link]

-

(a) Mass spectra of morpholine cation and fragment ions which are.... ResearchGate. Available from: [Link]

-

4-Aminopyridine. National Institute of Standards and Technology. Available from: [Link]

-

Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. ResearchGate. Available from: [Link]

-

Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. Available from: [Link]

-

1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... ResearchGate. Available from: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. Available from: [Link]

-

1 H (a) and 13 C (b) NMR spectra of.... ResearchGate. Available from: [Link]

-

2-Amino-6-chloro-4-nitrophenol - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph. ResearchGate. Available from: [Link]

- Method for synthesis preparation of 2-chloro-4-aminopyridine. Google Patents.

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. National Center for Biotechnology Information. Available from: [Link]

-

High resolution mass spectrometry in molecular studies. Part XVII. Evidence for ring contractions in molecular ions: The fragmentation of N‐acetylmorpholine. Scilit. Available from: [Link]

-

Electron impact mass spectrometry of hemiterpenoid tricyclic quinoline alkaloids. ScienceDirect. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-MORPHOLINOPYRIDINE | 2767-91-1 [chemicalbook.com]

- 5. 4-吗啉吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-MORPHOLINOPYRIDINE CAS#: 2767-91-1 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-6-chloropyridine(45644-21-1) 1H NMR [m.chemicalbook.com]

- 11. 2-Amino-5-chloropyridine(1072-98-6) 1H NMR [m.chemicalbook.com]

- 12. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-chloro-4-morpholinopyridine

This guide provides a comprehensive overview of the synthetic pathways for obtaining 2-amino-6-chloro-4-morpholinopyridine, a key intermediate in contemporary drug discovery. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations.

Introduction: The Significance of the 2-Amino-4-morpholinopyridine Scaffold

The 2-amino-4-morpholinopyridine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. The morpholine moiety often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, while the 2-aminopyridine substructure provides a crucial hydrogen bond donor and acceptor motif for molecular recognition at the active sites of enzymes and receptors. The chlorine atom at the 6-position serves as a versatile handle for further functionalization, enabling the exploration of structure-activity relationships through various cross-coupling reactions.

Strategic Synthesis Design: A Two-Step Approach from 2,6-Dichloropyridine

The most logical and efficient synthetic route to 2-amino-6-chloro-4-morpholinopyridine commences with the readily available starting material, 2,6-dichloropyridine. The strategy hinges on a sequential nucleophilic aromatic substitution (SNAr) pathway. The key to this approach lies in the differential reactivity of the chloro substituents on the pyridine ring and the electronic modulation imparted by the introduced substituents.

The proposed synthetic pathway is as follows:

-

Step 1: Regioselective Monosubstitution with Morpholine. 2,6-Dichloropyridine is first reacted with morpholine to afford the intermediate, 2-chloro-6-morpholinopyridine. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring.

-

Step 2: Amination of 2-Chloro-6-morpholinopyridine. The remaining chloro group on the intermediate is then displaced by an amino group to yield the final product, 2-amino-6-chloro-4-morpholinopyridine.

This stepwise approach is critical. Attempting a direct reaction of 2,6-dichloropyridine with ammonia or an ammonia equivalent would likely lead to a mixture of mono- and di-substituted products, complicating purification. Furthermore, the introduction of the electron-donating morpholine group in the first step deactivates the pyridine ring towards further nucleophilic attack, a principle that can be leveraged to control the second substitution.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the proposed two-step synthesis.

Caption: A high-level overview of the two-step synthetic route.

Part 1: Synthesis of 2-Chloro-6-morpholinopyridine

Mechanistic Considerations

The reaction of 2,6-dichloropyridine with morpholine proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing effect of the two chlorine atoms and the ring nitrogen atom renders the carbon atoms at the 2- and 6-positions electrophilic and susceptible to attack by a nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The departure of the chloride ion restores the aromaticity of the pyridine ring.

Caption: The general mechanism of nucleophilic aromatic substitution.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and desired scale.

Materials:

-

2,6-Dichloropyridine

-

Morpholine

-

Potassium carbonate (K2CO3) or other suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of 2,6-dichloropyridine (1.0 eq.) in DMF, add morpholine (1.1 eq.) and potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-chloro-6-morpholinopyridine.

| Parameter | Typical Value/Condition | Rationale |

| Solvent | DMF, DMSO, NMP | Polar aprotic solvents facilitate SNAr reactions by solvating the cationic species and not interfering with the nucleophile. |

| Base | K2CO3, Cs2CO3, Et3N | To neutralize the HCl generated during the reaction and drive the equilibrium towards the product. |

| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4-24 hours | Dependent on temperature and the specific reactivity of the substrates. |

Part 2: Synthesis of 2-Amino-6-chloro-4-morpholinopyridine

Mechanistic Considerations

The amination of 2-chloro-6-morpholinopyridine to introduce the amino group at the 2-position also proceeds via a nucleophilic aromatic substitution mechanism. However, the electron-donating nature of the morpholine substituent at the 6-position deactivates the pyridine ring towards nucleophilic attack compared to the starting 2,6-dichloropyridine. Therefore, more forcing conditions or a more nucleophilic aminating agent may be required.

Experimental Protocol

Two potential methods for the amination are presented below: a classical thermal amination and a modern microwave-assisted approach.

Method A: Thermal Amination with Ammonia

Materials:

-

2-Chloro-6-morpholinopyridine

-

Ammonia (in a suitable solvent, e.g., 7N NH3 in MeOH)

-

Sealed reaction vessel (e.g., a pressure tube)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Place 2-chloro-6-morpholinopyridine (1.0 eq.) and a solution of ammonia in methanol in a sealed reaction vessel.

-

Heat the mixture to 120-150 °C for 12-48 hours. Caution: This reaction should be performed in a properly sealed and shielded vessel due to the high pressure generated.

-

After cooling to room temperature, carefully open the vessel and concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield 2-amino-6-chloro-4-morpholinopyridine.

Method B: Microwave-Assisted Amination

Microwave-assisted synthesis can significantly reduce reaction times and often improves yields.[1]

Materials:

-

2-Chloro-6-morpholinopyridine

-

Ammonium hydroxide (aqueous solution)

-

Microwave reactor

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a microwave-safe reaction vial, combine 2-chloro-6-morpholinopyridine (1.0 eq.) and aqueous ammonium hydroxide.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a temperature of 150-180 °C for 30-60 minutes.

-

After cooling, extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product as described in Method A.

| Parameter | Typical Value/Condition | Rationale |

| Aminating Agent | Ammonia (in solution or as ammonium hydroxide) | The source of the amino group. |

| Temperature | 120-180 °C | Higher temperatures are generally required due to the deactivated pyridine ring. |

| Pressure | Autogenous | Generated in a sealed vessel due to the volatility of ammonia and the solvent at high temperatures. |

| Microwave Power | Variable | To maintain the target temperature. |

Conclusion

The synthesis of 2-amino-6-chloro-4-morpholinopyridine is a readily achievable process for the skilled synthetic chemist. The presented two-step synthetic strategy, commencing from 2,6-dichloropyridine, offers a reliable and scalable route to this valuable building block. The key to a successful synthesis lies in the careful control of reaction conditions to ensure regioselective monosubstitution in the first step and efficient amination in the second. The choice between conventional heating and microwave irradiation for the amination step will depend on the available equipment and desired throughput. This guide provides a solid foundation for the synthesis and further exploration of this important class of molecules in the pursuit of novel therapeutics.

References

-

Ma, C., et al. (2016). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Heterocyclic Communications, 22(5). [Link]

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PLoS ONE, 17(10), e0275982. [Link]

- Google Patents.

-

Ellsworth, E. L., et al. (2004). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Bioorganic & Medicinal Chemistry Letters, 14(17), 4405-4409. [Link]

-

Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3229-3238. [Link]

-

ChemicalRegister. 4-chloro-6-morpholin-4-yl-pyridin-2-amine (CAS No. 1075215-73-4) Suppliers. [Link]

- Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551.

- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

Sources

The Multifaceted Biological Activities of Substituted Aminopyridines: A Technical Guide for Drug Discovery Professionals

Abstract

Substituted aminopyridines represent a versatile and highly privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of this compound class, moving beyond a superficial overview to deliver actionable insights for researchers, scientists, and drug development professionals. We will dissect the intricate structure-activity relationships (SAR), delve into the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is structured to serve as a comprehensive resource, empowering researchers to rationally design and advance novel aminopyridine-based therapeutics.

Introduction: The Enduring Significance of the Aminopyridine Scaffold

The aminopyridine core, a pyridine ring bearing one or more amino groups, is a fundamental building block in a vast array of biologically active molecules.[1] The three primary isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—and their derivatives have garnered significant attention from the scientific community due to their diverse pharmacological profiles.[1] The unique electronic properties and hydrogen bonding capabilities imparted by the amino group, combined with the versatility of the pyridine ring for substitution, allow for the fine-tuning of physicochemical properties and target specificity.

This adaptability has led to the development of aminopyridine-containing compounds across a wide spectrum of therapeutic areas, including oncology, neurobiology, and infectious diseases.[2] This guide will provide a comprehensive overview of these activities, with a focus on the causal relationships between chemical structure and biological function.

Key Biological Activities and Mechanisms of Action

The biological activities of substituted aminopyridines are diverse, a testament to their ability to interact with a wide range of biological targets. This section will explore some of the most significant and well-documented activities, elucidating the underlying mechanisms of action.

Kinase Inhibition: A Dominant Role in Oncology

A substantial body of research has focused on the development of substituted aminopyridines as potent and selective kinase inhibitors.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aminopyridine scaffold has proven to be an excellent starting point for the design of inhibitors targeting various kinases.

One of the most notable examples is the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[4] Several aminopyridine-based BTK inhibitors have been designed to occupy the allosteric pocket of the enzyme, leading to potent and selective inhibition.[3]

Mechanism of Action: Many aminopyridine-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The aminopyridine core often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. Substituents on the pyridine ring can be modified to enhance selectivity and potency by exploiting differences in the surrounding amino acid residues of the target kinase.

Signaling Pathway: B-Cell Receptor (BCR) Signaling

The inhibition of BTK by substituted aminopyridines directly impacts the BCR signaling cascade, which is crucial for B-cell proliferation, differentiation, and survival.

References

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 2-Amino-6-chloro-4-morpholinopyridine: A Versatile Scaffold for Modern Drug Discovery

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, prized for its presence in numerous therapeutic agents and its versatile chemical nature.[1][2] This guide delves into the specific potential of 2-Amino-6-chloro-4-morpholinopyridine, a strategically functionalized heterocyclic compound poised for significant applications in drug development. While direct literature on this exact molecule is emerging, an analysis of its constituent parts—the 2-aminopyridine core, the morpholine moiety, and the reactive chloro-substituent—reveals a scaffold with immense potential, particularly in the realm of kinase inhibition and oncology. This document serves as a technical resource for researchers and drug development professionals, outlining the inherent chemical advantages of this scaffold, proposing synthetic strategies for library generation, and exploring its most promising therapeutic applications.

Introduction: Deconstructing the 2-Amino-6-chloro-4-morpholinopyridine Scaffold

At its core, 2-Amino-6-chloro-4-morpholinopyridine is a compound of strategic design. Its structure combines three key pharmacophoric elements that are highly valued in medicinal chemistry. Understanding the contribution of each component is crucial to appreciating the molecule's potential as a building block for novel therapeutics.

-

The 2-Aminopyridine Core: This moiety is a well-established "privileged structure" in drug discovery.[3] Its primary role is to act as a bioisostere for purines, enabling it to form critical hydrogen bond interactions with the hinge region of ATP-binding sites in kinases.[4] This makes it an ideal starting point for designing potent and selective kinase inhibitors.

-

The Morpholine Moiety: The inclusion of a morpholine ring is a common strategy to enhance the physicochemical properties of a drug candidate.[5][6] Morpholine is known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, making it a favored substituent in modern drug design.[5][7] Its presence can also contribute to target binding and potency.

-

The 6-Chloro Substituent: The chlorine atom at the 6-position is not merely a passive feature; it is a versatile chemical handle. It activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and serves as a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic and efficient diversification of the core scaffold to build extensive compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties

A summary of the computed properties for the core scaffold provides a baseline for its drug-like characteristics.

| Property | Value | Source |

| IUPAC Name | 6-chloro-4-morpholin-4-ylpyridin-2-amine | [8] |

| Molecular Formula | C₉H₁₂ClN₃O | [8] |

| Molecular Weight | 213.66 g/mol | [8] |

| InChIKey | VLYQPOZBBSPQDR-UHFFFAOYSA-N | [8] |

| SMILES | C1COCCN1C2=CC(=NC(=C2)Cl)N | [8] |

graph "Scaffold_Analysis" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Core [label="2-Amino-6-chloro-4-morpholinopyridine", pos="0,0!", fillcolor="#F1F3F4", style=filled, shape=hexagon];

Aminopyridine [label="2-Aminopyridine Core", pos="-3,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Morpholine [label="Morpholine Moiety", pos="3,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Chlorine [label="C6-Chloro Handle", pos="0,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

AP_Func [label="Kinase Hinge Binding\nBioisostere for Purines", pos="-3,0!", shape=ellipse, style=dashed]; M_Func [label="Improves Solubility (pKa)\nEnhances PK Profile", pos="3,0!", shape=ellipse, style=dashed]; Cl_Func [label="Site for Cross-Coupling\n(Suzuki, Buchwald, etc.)", pos="0,-1.25!", shape=ellipse, style=dashed];

Core -- Aminopyridine [label="Provides", dir=back, color="#5F6368"]; Core -- Morpholine [label="Provides", dir=back, color="#5F6368"]; Core -- Chlorine [label="Provides", dir=back, color="#5F6368"];

Aminopyridine -> AP_Func [style=dotted, color="#5F6368"]; Morpholine -> M_Func [style=dotted, color="#5F6368"]; Chlorine -> Cl_Func [style=dotted, color="#5F6368"]; }

Caption: Key pharmacophoric components of the title compound.

Potential Therapeutic Applications & Target Classes

The unique combination of functional groups in 2-Amino-6-chloro-4-morpholinopyridine makes it a promising scaffold for targeting several disease families.

Kinase Inhibition: A Primary Opportunity

The most compelling application for this scaffold is in the development of kinase inhibitors for oncology, inflammation, and neurodegenerative disorders. The 2-aminopyridine structure is a proven hinge-binding motif found in numerous approved and investigational drugs.[3][4]

Mechanism of Action: In ATP-competitive kinase inhibitors, the 2-aminopyridine nitrogen and the exocyclic amino group typically form two crucial hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a conserved residue in the kinase hinge region. This anchors the inhibitor in the ATP-binding pocket, providing a foundation for potency. The rest of the molecule can then be modified to achieve selectivity and engage other regions of the active site.

Potential Kinase Targets:

-

Src Family Kinases: The discovery of Dasatinib, a potent pan-Src inhibitor, was based on a 2-aminothiazole template, which shares key interaction features with 2-aminopyridine.[4] This suggests the 2-Amino-6-chloro-4-morpholinopyridine scaffold could be readily adapted to target kinases like Src, Lck, and Fyn.

-

GSK-3β/CK-1δ: Dual inhibition of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) is an emerging strategy for Alzheimer's disease. Recent studies have identified 6-aminopyridine derivatives as potent dual inhibitors, highlighting the scaffold's relevance in neurodegenerative disease research.[9]

-

p21-Activated Kinase 4 (PAK4): PAK4 is a key regulator of cell migration and invasion in cancer. Structure-based design efforts have yielded potent PAK4 inhibitors based on a 4-aminoquinazoline scaffold, a related heterocyclic system.[10] The structural similarities suggest that the aminopyridine core could also be effective.

Caption: Generic interaction of a 2-aminopyridine scaffold with a kinase hinge.

Broader Anticancer Applications

Beyond specific kinase targets, derivatives of the core scaffold have potential as general anticancer agents. Morpholine-containing compounds have been investigated for their ability to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.[5][11] Furthermore, quinoline derivatives, which are structurally related to pyridines, have shown efficacy in inhibiting cancer cell migration and adhesion.[12]

Antimicrobial Agents

Pyridine derivatives have a long history as antibacterial agents.[1] The functional groups on the 2-Amino-6-chloro-4-morpholinopyridine scaffold allow for the introduction of diverse substituents known to confer antimicrobial activity. For example, Schiff bases derived from 2-amino-6-chloropyridine have demonstrated activity against various pathogenic bacterial strains.[13]

Synthetic Utility and Experimental Protocols

The true value of a scaffold lies in its synthetic tractability. The C6-chloro position is the key to unlocking the potential of 2-Amino-6-chloro-4-morpholinopyridine, allowing for the creation of a diverse library of analogues for screening.

Workflow for Library Synthesis

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sciencescholar.us [sciencescholar.us]

- 8. 2-Amino-6-chloro-4-morpholinopyridine | C9H12ClN3O | CID 86626961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Synthetic Chemist's Compass: Navigating the Reactivity of 2-Amino-6-chloro-4-morpholinopyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloro-4-morpholinopyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of an amino group, a chloro leaving group, and a morpholino moiety on a pyridine scaffold presents a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the key reactive sites of this molecule, offering a strategic roadmap for its synthetic manipulation. We will delve into the mechanistic underpinnings of its reactivity, providing field-proven insights into leveraging this compound for the synthesis of diverse molecular architectures. Detailed experimental protocols for key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and functionalization of the amino group, are presented, grounded in authoritative literature and validated through analogous systems.

Introduction: A Molecule of Strategic Importance

The pyridine core is a ubiquitous motif in pharmaceuticals and functional materials, prized for its electronic properties and ability to engage in hydrogen bonding.[1] The specific substitution pattern of 2-Amino-6-chloro-4-morpholinopyridine offers three distinct points for chemical modification, making it a versatile platform for generating libraries of complex molecules. Understanding the chemoselectivity and reactivity of each functional group is paramount for designing efficient and predictable synthetic routes. This guide will dissect the reactivity of this molecule, focusing on the interplay between the electron-donating amino and morpholino groups and the electron-withdrawing nature of the pyridine nitrogen, which collectively govern the reactivity of the chloro leaving group.

The Electrophilic Center: Reactivity at the C6-Chloro Position

The primary hub of reactivity on the 2-Amino-6-chloro-4-morpholinopyridine scaffold is the carbon atom bearing the chlorine substituent. The chlorine at the 6-position (equivalent to the 2-position by symmetry) is activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen. This activation is a hallmark of pyridines and related heterocycles, where the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring at positions 2, 4, and 6 facilitates SNAr reactions. In the case of 2-Amino-6-chloro-4-morpholinopyridine, the chloro group at the 6-position is primed for displacement by a variety of nucleophiles. The electron-donating amino group at the 2-position might slightly decrease the electrophilicity of the ring; however, the powerful stabilization provided by the ring nitrogen still allows for efficient substitution.

Common nucleophiles for this transformation include amines, alcohols, and thiols. The reaction typically proceeds under basic conditions to deprotonate the incoming nucleophile, increasing its nucleophilicity.

Conceptual Workflow for SNAr at the C6-Position

Caption: Generalized workflow for SNAr at the C6-position.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The chloro group at the 6-position of 2-Amino-6-chloro-4-morpholinopyridine serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.[2] This reaction can be employed to introduce a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridine ring, leading to the synthesis of 6-aryl-2-amino-4-morpholinopyridines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates where catalyst poisoning can be a concern.[3] The presence of the free amino group generally does not interfere with the reaction, allowing for coupling without the need for a protecting group.[4]

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[5][6] This reaction allows for the introduction of a diverse array of primary and secondary amines at the 6-position, yielding 2,6-diamino-4-morpholinopyridine derivatives. The choice of a suitable phosphine ligand is critical to the success of this reaction, with bulky, electron-rich ligands often providing the best results.[7]

The Nucleophilic Center: Reactivity of the 2-Amino Group

The 2-amino group on the pyridine ring is a nucleophilic site and can participate in a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the pyridine ring and the other substituents.

N-Acylation and N-Sulfonylation

The amino group can be readily acylated or sulfonylated using acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions. These reactions are useful for the introduction of various functional groups and for the protection of the amino group if further transformations on the pyridine ring are desired.

N-Alkylation

Direct N-alkylation of the 2-amino group can be more challenging due to the potential for over-alkylation and competing alkylation of the pyridine ring nitrogen. However, under carefully controlled conditions with appropriate alkylating agents and bases, mono-alkylation can be achieved. Reductive amination provides a milder and more controlled alternative for the synthesis of N-alkylated derivatives.

Experimental Protocols

The following protocols are provided as a guide and are based on established procedures for analogous compounds. Optimization for specific substrates and scales is recommended.

Protocol for Suzuki-Miyaura Coupling of 2-Amino-6-chloro-4-morpholinopyridine

This protocol is adapted from procedures for the Suzuki coupling of related chloropyridines.[4]

Materials:

-

2-Amino-6-chloro-4-morpholinopyridine

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2 equivalents)

-

Toluene/Water (10:1 mixture, degassed)

Procedure:

-

To a dry Schlenk flask, add 2-Amino-6-chloro-4-morpholinopyridine (1 equivalent), the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination of 2-Amino-6-chloro-4-morpholinopyridine

This protocol is based on established methods for the amination of similar chloro- and bromopyridines.[5][7]

Materials:

-

2-Amino-6-chloro-4-morpholinopyridine

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous and degassed toluene

Procedure:

-

In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Add 2-Amino-6-chloro-4-morpholinopyridine and the amine.

-

Add the anhydrous and degassed toluene.

-

Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography.

Data Summary

The following table summarizes expected reactivity and typical conditions for key transformations of 2-Amino-6-chloro-4-morpholinopyridine based on analogous systems.

| Reaction Type | Reagents and Conditions | Expected Product | Notes |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 6-Aryl-2-amino-4-morpholinopyridine | Tolerates a wide range of functional groups on the boronic acid. |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd₂(dba)₃/Xantphos, NaOtBu, Toluene, 110 °C | 2-Amino-6-(substituted amino)-4-morpholinopyridine | Requires inert atmosphere; choice of ligand is crucial. |

| Nucleophilic Aromatic Substitution | Amine, K₂CO₃, DMSO, 120 °C | 2-Amino-6-(substituted amino)-4-morpholinopyridine | A metal-free alternative for amination. |

| N-Acylation | Acyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | N-(6-chloro-4-morpholinopyridin-2-yl)amide | Protects the amino group and introduces new functionality. |

Conclusion

2-Amino-6-chloro-4-morpholinopyridine is a versatile synthetic intermediate with a well-defined reactivity profile. The C6-chloro position is the primary site for electrophilic attack, readily undergoing nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The 2-amino group, while also reactive, can typically be chemoselectively addressed or left unprotected during transformations at the chloro position. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can effectively harness the synthetic potential of this valuable building block to construct a diverse array of novel compounds for applications in drug discovery and beyond.

References

- Review on transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.

-

Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. (n.d.). Chemistry-A European Journal. [Link]

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Advances. [Link]

-

4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Cross Coupling and Aminopyridines. (n.d.). ResearchGate. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). The Journal of Organic Chemistry. [Link]

- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (n.d.).

-

6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[3][8]dithiolo[3,4-b]pyridine-5-carboxamides. (2018). Molecules. [Link]

-

Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2011). Reaction Kinetics, Mechanisms and Catalysis. [Link]

-

In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (n.d.). ResearchGate. [Link]

- United States Patent (19). (1985).

- Preparation of 2-amino-6-chloropurine. (n.d.).

- Synthesis method of 2-amino pyridine compounds. (n.d.).

- Process for producing 2-amino-4,6-dichloropyrimidine. (n.d.).

-

Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. (2020). Bioorganic Chemistry. [Link]

-

A Conventional New Procedure for N-acylation of Unprotected Amino Acids. (2007). Chemical & Pharmaceutical Bulletin. [Link]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2024). Molecules. [Link]

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2006). Archiv der Pharmazie. [Link]

-

The reaction of 4-chloropyridine with some amines. (n.d.). ResearchGate. [Link]

- Process for preparing 2-aminopyridine derivatives. (n.d.).

-

Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). Journal of Heterocyclic Chemistry. [Link]

-

Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). Chemistry of Heterocyclic Compounds. [Link]

-

Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrug structure effect on the dermal delivery of 6-MP. (1994). Journal of Pharmaceutical Sciences. [Link]

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega. [Link]

- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (n.d.).

-

Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors with improved physicochemical properties. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

-

2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. (n.d.). MDPI. [Link]

-

Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph. (n.d.). ResearchGate. [Link]

-

4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. (1983). Journal of Medicinal Chemistry. [Link]

-

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide. (n.d.). Chemsrc. [Link]

Sources

- 1. Synthesis of amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]